molecular formula C16H17N3O6S2 B3562129 4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE

4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE

Cat. No.: B3562129
M. Wt: 411.5 g/mol
InChI Key: YESCJUUHMHKYOW-UHFFFAOYSA-N
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Description

4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C17H17N3O5S. It is known for its unique chemical structure, which includes a nitro group, a pyrrolidinylsulfonyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the sulfonylation of the aromatic ring to attach the pyrrolidinylsulfonyl group. The final step involves the formation of the benzenesulfonamide group through a reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c20-19(21)14-5-9-15(10-6-14)26(22,23)17-13-3-7-16(8-4-13)27(24,25)18-11-1-2-12-18/h3-10,17H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESCJUUHMHKYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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